2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MOA-728 or OPA-15406 and is a potent and selective antagonist for the orexin-1 receptor. Orexin-1 receptor antagonists have shown promise in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea.
Mécanisme D'action
MOA-728 is a selective antagonist for the orexin-1 receptor. The orexin system plays a crucial role in regulating wakefulness and sleep, as well as various physiological processes such as feeding behavior, energy homeostasis, and stress response. The orexin-1 receptor is predominantly expressed in the brain, particularly in the hypothalamus, and is involved in the promotion of wakefulness. MOA-728 binds to the orexin-1 receptor and prevents the binding of orexin, thereby reducing wakefulness and promoting sleep.
Biochemical and Physiological Effects:
MOA-728 has been shown to have significant effects on sleep latency, total sleep time, and wakefulness. In animal models, MOA-728 has been shown to increase total sleep time by up to 50% and decrease wakefulness by up to 60%. MOA-728 has also been shown to reduce the effects of sleep deprivation, such as impaired cognitive function and increased stress response. In addition to its effects on sleep, MOA-728 has also been shown to affect feeding behavior and energy homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
MOA-728 has several advantages for use in lab experiments. It is a potent and selective antagonist for the orexin-1 receptor, which allows for precise targeting of the orexin system. MOA-728 has also been shown to have a high affinity for the orexin-1 receptor, which allows for low doses to be used in experiments. However, there are also limitations to the use of MOA-728 in lab experiments. It has a short half-life, which requires frequent dosing in animal models. Additionally, MOA-728 has poor solubility in water, which can make administration and dosing challenging.
Orientations Futures
There are several future directions for the use of MOA-728 in scientific research. One potential application is in the development of new treatments for sleep disorders. Orexin-1 receptor antagonists like MOA-728 have shown promise in the treatment of various sleep disorders, and further research could lead to the development of new drugs. Another potential application is in the investigation of the role of orexin in other physiological processes, such as feeding behavior and stress response. Additionally, the development of new formulations of MOA-728 with improved solubility and longer half-life could improve its usefulness in lab experiments.
Méthodes De Synthèse
MOA-728 is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-(methylamino)phenol to form 2-(3-hydroxyphenyl)-5-nitrobenzoic acid. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to form the final product, 2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide. The synthesis method has been optimized to produce a high yield of pure MOA-728.
Applications De Recherche Scientifique
MOA-728 has shown potential in various scientific research applications, particularly in the field of sleep research. Orexin-1 receptor antagonists like MOA-728 have been shown to improve sleep latency, increase total sleep time, and decrease wakefulness in animal models. These effects have been observed in both normal and sleep-deprived animals. MOA-728 has also been used in studies investigating the role of orexin in drug addiction, stress response, and feeding behavior.
Propriétés
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-20-16(24-21-11)10-19-12-5-4-6-13(9-12)23-15-8-3-2-7-14(15)17(18)22/h2-9,19H,10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMGWLFOQBLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC2=CC(=CC=C2)OC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.